![molecular formula C11H22OS2 B14392447 3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene CAS No. 88627-51-4](/img/structure/B14392447.png)
3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene is an organic compound characterized by the presence of sulfur atoms and a propene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene typically involves the reaction of 2-tert-butoxyethanethiol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the bromopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical conditions involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A compound with similar structural features but different functional groups.
Sulfur compounds: Various sulfur-containing compounds that share some chemical properties with 3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene.
Uniqueness
This compound is unique due to its specific combination of sulfur atoms and a propene group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
88627-51-4 |
|---|---|
Fórmula molecular |
C11H22OS2 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
2-methyl-2-[2-(2-prop-2-enylsulfanylethylsulfanyl)ethoxy]propane |
InChI |
InChI=1S/C11H22OS2/c1-5-7-13-9-10-14-8-6-12-11(2,3)4/h5H,1,6-10H2,2-4H3 |
Clave InChI |
NXIZXRNCYRMKJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCSCCSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)

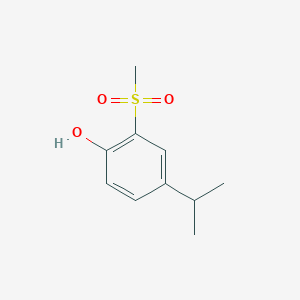
![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
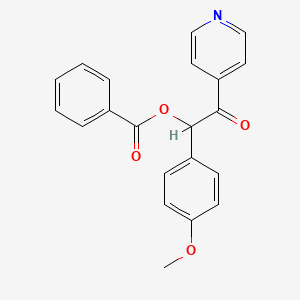

![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)
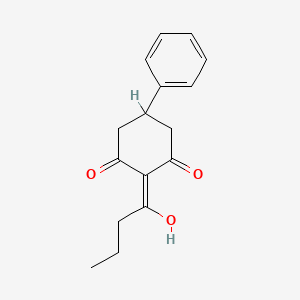
methyl}phosphonic acid](/img/structure/B14392427.png)
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
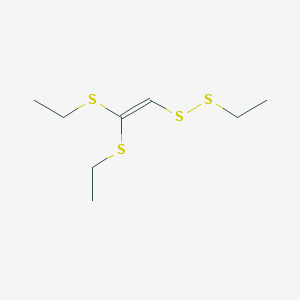
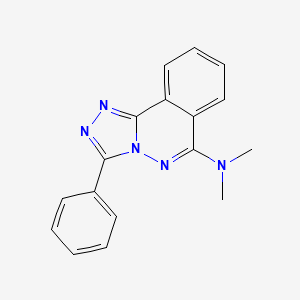
![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
